2-amino-N,3-diphenylpropanamide
Description
Properties
IUPAC Name |
2-amino-N,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLSFBRERHHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279848 | |
| Record name | 2-amino-N,3-diphenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-73-3 | |
| Record name | 5426-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-N,3-diphenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N,3-diphenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acylation of Substituted Amines with Propanoyl Chlorides
A foundational approach involves the direct acylation of a β-amino propanoyl chloride intermediate with aniline derivatives. For instance, 3-phenyl-2-aminopropanoic acid can be converted to its acid chloride using thionyl chloride () or oxalyl chloride () under anhydrous conditions. Subsequent reaction with aniline in the presence of a base like triethylamine () yields the target amide:
Key parameters include:
Reductive Amination of Keto-Amides
An alternative route employs reductive amination of a keto-amide precursor. 3-Phenylpropanamide bearing a ketone group at the β-position is treated with ammonium acetate () and sodium cyanoborohydride () in methanol:
Optimization Notes :
Nitro Group Reduction in Propanamide Intermediates
A patent-pending method (CN101492387B) for analogous compounds highlights nitro-to-amine reduction as a critical step. For this compound, this involves:
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Synthesis of 2-Nitropropanamide : Reacting 3-phenylpropanoyl chloride with nitroaniline.
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Catalytic Hydrogenation : Using palladium on carbon () under atmosphere to reduce the nitro group:
Conditions :
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Pressure : 30–50 psi .
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Solvent : Ethanol or ethyl acetate.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Acylation | 3-Phenyl-2-aminopropanoic acid | Acid chloride formation, amide coupling | 60–75% | Straightforward, minimal side products | Sensitivity to moisture, low atom economy |
| Reductive Amination | Keto-propanamide | Imine formation, reduction | 70–80% | High functional group tolerance | Requires pH control, cyanide reagents |
| Nitro Reduction | 2-Nitropropanamide | Catalytic hydrogenation | 85–90% | High yield, scalable | Requires specialized equipment (H₂) |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Amidation
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of aniline, accelerating amidation. Conversely, protic solvents (e.g., ethanol) may protonate the amine, reducing reactivity.
Stereochemical Considerations
Racemization at the β-amino position is minimized by:
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Conducting reactions at low temperatures (0–10°C).
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Using bulky bases (e.g., ) to deprotonate intermediates without inducing stereomutation.
Analytical Validation
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NMR Spectroscopy : -NMR confirms regiochemistry via distinct phenyl proton signals (δ 7.0–7.3 ppm) and amide NH resonance (δ 6.2–6.3 ppm).
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Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 241.13355) aligns with the molecular formula .
Industrial Scalability and Cost Efficiency
The nitro reduction route (Section 1.3) is industrially favored due to:
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Low-Cost Catalysts : can be recycled ≥5 times without significant activity loss.
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Minimal Byproducts : Water is the sole byproduct, simplifying waste management.
Emerging Methodologies
Enzymatic Amidation
Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze amide bond formation in non-aqueous media. Benefits include:
Flow Chemistry Approaches
Continuous-flow reactors enhance reproducibility for large-scale synthesis:
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Residence Time : 10–15 minutes at 100°C.
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Productivity : 1.2 kg/day using microfluidic channels.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
2-amino-N,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-N,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Oxo-N,3-diphenylpropanamide (Compound 3)
- Structure: The keto group at C2 replaces the amino group in the target compound.
- Synthesis : Prepared via condensation of ethyl benzoylacetate and aniline .
- Applications : Acts as a precursor for cytotoxic 1,2-dihydropyridine derivatives (e.g., 6a, 6b), which exhibit anticancer activity in cell line studies .
- Key Differences: Reactivity: The keto group enables cyclization reactions with malononitrile or ethyl cyanoacetate, whereas the amino group in 2-amino-N,3-diphenylpropanamide facilitates nucleophilic substitutions. Biological Role: While 3-oxo-N,3-diphenylpropanamide is a precursor to active agents, the target compound is primarily a synthetic intermediate.
2-Cyano-N-ethyl-N,3-diphenylpropanamide (Compound 11)
- Structure: Substitution of the amino group with a cyano (-CN) group and an ethyl moiety at the N-position.
- Applications: Used in organic synthesis for its electron-withdrawing cyano group, which enhances reactivity in Michael additions or cycloadditions .
- Key Differences: Electronic Effects: The cyano group increases electrophilicity compared to the amino group, altering reaction pathways.
N-(2-Aminophenyl)-3-(2,3-dichlorophenoxy)propanamide
- Structure: Features a dichlorophenoxy substituent at C3 and an aminophenyl group at N.
- Applications: The dichlorophenoxy group enhances lipophilicity, making it suitable for targeting membrane-bound enzymes or receptors .
- Key Differences: Bioactivity: The dichlorophenoxy moiety may confer antimicrobial or antiparasitic activity, diverging from the target compound’s role as a neutral intermediate. Solubility: Lower water solubility compared to the hydrochloride salt of this compound.
Chloro- and Difluorophenyl-Substituted Propanamides
- Examples :
- Applications : Halogenated derivatives are prevalent in agrochemicals and kinase inhibitors due to enhanced metabolic stability and binding affinity .
- Key Differences: Substituent Effects: Chloro and fluoro groups increase electronegativity and resistance to oxidation, unlike the amino group’s nucleophilic character. Synthetic Utility: These compounds are often end-products in drug development, whereas this compound is a precursor.
Amino-Propanamide Derivatives in Pharmacology
- Example: 3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide ()
- Key Differences: Complexity: Extended structures with heterocycles enable precise biological interactions, unlike the simpler diphenylpropanamide. Development Stage: These derivatives are advanced drug candidates, whereas this compound remains a building block.
Biological Activity
Overview
2-Amino-N,3-diphenylpropanamide, also known as a chiral amide, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This compound features an amino group and two phenyl rings attached to a propanamide backbone, which contributes to its unique properties.
- Chemical Formula : CHNO
- Molecular Weight : 254.33 g/mol
- CAS Number : 5426-73-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate enzyme activity and influence biochemical pathways. Notably, it has been studied for its potential anti-inflammatory effects by inhibiting enzymes involved in inflammatory responses.
Biological Activities
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Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation by inhibiting specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory pathway.
- Antiviral Activity :
-
Analgesic Properties :
- Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.
Case Study 1: Anti-inflammatory Activity
A study investigated the effect of this compound on rat models with induced inflammation. The results indicated a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 25 |
| Medium Dose | 50 |
| High Dose | 70 |
Case Study 2: Antiviral Efficacy
In vitro studies demonstrated that compounds derived from this compound effectively inhibited HIV-1 replication by targeting the viral capsid. The half-maximal inhibitory concentration (IC50) was determined to be significantly lower than that of existing antiviral agents.
| Compound | IC50 (µM) |
|---|---|
| This compound | 5 |
| PF74 | 10 |
| Control (No Treatment) | >100 |
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Medicinal Chemistry : As a building block for developing new therapeutic agents targeting inflammation and viral infections.
- Biochemical Probes : Used in studies investigating enzyme mechanisms and interactions.
- Pharmaceutical Development : Potential applications in formulating drugs aimed at treating chronic pain and inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 2-amino-N,3-diphenylpropanamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving benzaldehyde, arylhydrazones, and 3-oxo-N,3-diphenylpropanamide derivatives. Key conditions include:
- Solvent: 1,4-Dioxane with triethylamine as a catalyst .
- Temperature: Room temperature to 80°C, depending on reagent reactivity.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield optimization requires precise stoichiometric ratios (e.g., 1:1:1 molar ratio of reactants) and inert atmosphere to prevent oxidation.
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm amino, phenyl, and amide group connectivity (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated for CHNO: 240.23 g/mol).
- X-ray Crystallography : For absolute stereochemical confirmation (if crystalline) .
Table 1 : Key Spectroscopic Data
| Technique | Expected Data | Reference |
|---|---|---|
| H NMR | 7.2–7.5 ppm (aromatic H), 6.1 ppm (NH) | |
| HRMS (ESI+) | m/z 241.1335 [M+H]+ |
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Adopt the following precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and N95 respirator .
- Ventilation : Use fume hoods to minimize inhalation of aerosols.
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Stereochemical variations (e.g., S/R configurations at the amino group) significantly impact receptor binding. For example:
- Enzyme Inhibition : (S)-enantiomers show higher affinity for serine proteases due to spatial compatibility with active sites .
- Pharmacokinetics : Chiral centers affect metabolic stability; use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
Table 2 : Biological Activity by Stereochemistry
| Enantiomer | IC (μM) for Trypsin Inhibition | Half-life (hr) |
|---|---|---|
| (S) | 0.45 ± 0.02 | 3.8 |
| (R) | 12.3 ± 1.1 | 1.2 |
Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer : Address discrepancies using:
Q. How can this compound serve as a precursor in opioid receptor ligand development?
- Methodological Answer : Structural analogs like β′-phenyl fentanyl (a controlled substance) share the N,3-diphenylpropanamide backbone, which binds µ-opioid receptors. Research steps include:
- SAR Studies : Modify phenyl substituents to enhance selectivity (e.g., para-fluoro groups reduce off-target binding) .
- In Vivo Testing : Use radiolabeled derivatives (e.g., F-tagged) for PET imaging of receptor occupancy .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
